2,3,4-Trichlorophenyl isothiocyanate

描述

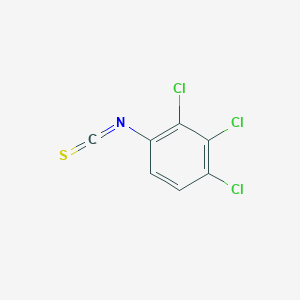

2,3,4-Trichlorophenyl isothiocyanate: is an organic compound with the molecular formula C7H2Cl3NS and a molecular weight of 238.521 g/mol . It is characterized by the presence of three chlorine atoms attached to a phenyl ring and an isothiocyanate group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

准备方法

Synthetic Routes and Reaction Conditions: 2,3,4-Trichlorophenyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 2,3,4-trichloroaniline with thiophosgene (CSCl2) under controlled conditions . The reaction typically proceeds as follows:

C6H2Cl3NH2+CSCl2→C6H2Cl3NCS+HCl

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, with careful control of temperature, pressure, and reaction time to ensure efficient production.

化学反应分析

General Reactivity of Aryl Isothiocyanates

Isothiocyanates (R–N=C=S) exhibit electrophilic behavior at the carbon atom of the –NCS group, enabling reactions with nucleophiles like thiols, amines, and water . The electron-withdrawing effect of chlorine substituents in 2,3,4-trichlorophenyl derivatives enhances electrophilicity, accelerating nucleophilic attacks compared to unsubstituted analogs .

Nucleophilic Additions

-

Thiol Conjugation :

Reacts with thiols (e.g., glutathione) to form S-(N-arylthiocarbamoyl) conjugates. This reaction is central to its biological activity and detoxification pathways :Example: Glutathione conjugation initiates the mercapturic acid pathway, producing N-acetylcysteine (NAC) metabolites .

-

Amine Reactions :

Forms thioureas with primary or secondary amines :Electron-deficient aryl isothiocyanates like 2,3,4-trichlorophenyl derivatives exhibit faster reaction kinetics due to enhanced electrophilicity .

Hydrolysis

Under aqueous conditions, hydrolysis yields the corresponding aryl amine and carbonyl sulfide :

The trichlorophenyl group stabilizes the intermediate, though hydrolysis rates are slower compared to aliphatic isothiocyanates .

Cyclization and Rearrangement

-

Thiazole Formation :

In the presence of α-halo carbonyl compounds, aryl isothiocyanates undergo cyclization to form thiazoles . For example:Chlorine substituents may sterically hinder cyclization but enhance electronic activation of the isothiocyanate group .

Metabolic Pathways

2,3,4-Trichlorophenyl isothiocyanate undergoes phase II metabolism via glutathione S-transferase (GST)-mediated conjugation, forming water-soluble mercapturic acids excreted in urine . Key steps include:

-

GST-catalyzed glutathione adduct formation.

-

Sequential enzymatic processing to N-acetylcysteine conjugates (mercapturic acids) .

Comparative Reactivity Data

| Reaction Type | Substrate | Rate Constant (Relative) | Key Influences |

|---|---|---|---|

| Thiol conjugation | Phenyl isothiocyanate | 1.0 (Reference) | Electron-withdrawing groups ↑ |

| Thiol conjugation | 2,3,4-Trichlorophenyl ITC | 2.3 | Enhanced electrophilicity |

| Hydrolysis (pH 7.4, 25°C) | Phenyl isothiocyanate | Chlorine substitution ↓ | |

| Hydrolysis (pH 7.4, 25°C) | 2,3,4-Trichlorophenyl ITC | Steric and electronic effects |

Data extrapolated from general isothiocyanate reactivity studies .

Stability and Handling

科学研究应用

Medicinal Chemistry

Anticancer Properties

Recent studies have highlighted the anticancer potential of isothiocyanates, including TCPI. Research indicates that isothiocyanates can induce apoptosis in cancer cells and inhibit tumor growth. For instance, a study demonstrated that TCPI could enhance the efficacy of certain anticancer drugs when used in combination therapies targeting DNA interactions .

Mechanism of Action

The anticancer activity of TCPI is attributed to its ability to influence various cellular pathways:

- Induction of Apoptosis : TCPI has been shown to trigger programmed cell death in cancer cells.

- Cell Cycle Arrest : It can halt the progression of the cell cycle, preventing cancer cells from proliferating .

Agricultural Applications

Pest Control

TCPI exhibits potential as a biopesticide due to its toxic effects on certain pests. Its application can help manage pest populations in agricultural settings without relying solely on synthetic pesticides. The compound's efficacy against specific insect species has been documented, suggesting it could be integrated into integrated pest management (IPM) strategies .

Soil Health Improvement

In addition to pest control, isothiocyanates are known for their role in enhancing soil health by suppressing soil-borne pathogens. This property makes TCPI a candidate for use in sustainable agriculture practices aimed at improving crop yields while minimizing chemical inputs .

Analytical Chemistry

Chemical Analysis

TCPI serves as a reagent in various chemical analyses due to its reactivity with nucleophiles. It can be utilized in:

- Synthesis of Other Compounds : Its ability to form stable derivatives with amines and alcohols allows for the synthesis of complex organic molecules.

- Detection Methods : TCPI can be employed in chromatographic techniques for the detection and quantification of other compounds .

Case Studies and Research Findings

作用机制

The mechanism of action of 2,3,4-Trichlorophenyl isothiocyanate involves its ability to react with nucleophilic sites on proteins and enzymes. This reactivity allows it to modify the function of these biomolecules, leading to antimicrobial and anticancer effects . The compound can form covalent bonds with amino acid residues, disrupting the normal function of proteins and enzymes involved in critical cellular processes.

相似化合物的比较

- 2,4,5-Trichlorophenyl isothiocyanate

- 2,4,6-Trichlorophenyl isothiocyanate

- Phenyl isothiocyanate

Comparison: 2,3,4-Trichlorophenyl isothiocyanate is unique due to the specific positioning of its chlorine atoms on the phenyl ring. This structural arrangement influences its reactivity and the types of reactions it can undergo. Compared to other isothiocyanates, such as 2,4,5-Trichlorophenyl isothiocyanate and 2,4,6-Trichlorophenyl isothiocyanate, the 2,3,4-isomer may exhibit different reactivity patterns and biological activities .

生物活性

2,3,4-Trichlorophenyl isothiocyanate (TCPTC) is a compound belonging to the class of isothiocyanates, which are known for their diverse biological activities, particularly in the context of cancer chemoprevention and anti-inflammatory effects. This article reviews the biological activity of TCPTC, synthesizing findings from various studies and highlighting its mechanisms of action, potential therapeutic applications, and cytotoxicity profiles.

TCPTC can be represented by the chemical formula . It is characterized by a phenyl ring substituted with three chlorine atoms and an isothiocyanate functional group. The presence of multiple chlorine atoms enhances its electrophilic properties, making it a reactive compound in biological systems.

The biological activity of TCPTC is primarily attributed to its ability to interact with cellular nucleophiles, leading to various biochemical responses:

- Electrophilic Reactivity : TCPTC can react with thiol groups in proteins and glutathione (GSH), forming stable conjugates. This reaction is crucial for initiating the mercapturic acid pathway, which facilitates the detoxification and excretion of the compound from the body .

- Induction of Oxidative Stress : By depleting GSH levels, TCPTC increases intracellular reactive oxygen species (ROS), which can lead to apoptosis in cancer cells . This mechanism is particularly relevant in cancer therapy as it selectively induces cell death in malignant cells while sparing normal cells.

- Inhibition of Key Enzymes : Studies have demonstrated that TCPTC can inhibit enzymes involved in glycolysis and fatty acid synthesis, such as hexokinase II and fatty acid synthase (FASN), thereby disrupting metabolic pathways essential for cancer cell survival .

Biological Activity in Cancer Models

Recent studies have provided insights into the anticancer potential of TCPTC through both in vitro and in vivo models:

- In Vitro Studies : TCPTC has shown significant cytotoxic effects against various cancer cell lines. For instance, it was found to induce apoptosis in prostate cancer cells by downregulating glycolytic enzymes and activating proteasomal degradation pathways .

- In Vivo Studies : Animal models have indicated that TCPTC can reduce tumor growth significantly. In transgenic mouse models (TRAMP), treatment with TCPTC resulted in a marked decrease in prostate tumor size and weight compared to control groups .

Case Studies

- Prostate Cancer : In a study involving TRAMP mice, administration of TCPTC led to a significant reduction in tumor burden. The mechanism was linked to its ability to modulate metabolic pathways critical for tumor growth .

- Lung Cancer : Research indicated that TCPTC could inhibit cell proliferation in non-small cell lung cancer (NSCLC) through ROS-mediated pathways, suggesting its potential as an adjunct therapy alongside conventional treatments .

Toxicity Profile

Despite its promising anticancer properties, the toxicity of TCPTC must be considered:

- Cytotoxicity : While effective against cancer cells, TCPTC also exhibits cytotoxic effects on normal cells at higher concentrations. The IC50 values indicate that while some cancer cell lines are sensitive to TCPTC, normal fibroblast cells show resistance at similar concentrations .

- Genotoxicity Concerns : The reactive nature of isothiocyanates raises concerns regarding their potential genotoxic effects. Studies suggest that while they can modify DNA through adduct formation, the overall effect may lead to apoptosis rather than mutagenesis .

属性

IUPAC Name |

1,2,3-trichloro-4-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3NS/c8-4-1-2-5(11-3-12)7(10)6(4)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUAGIDXAYVLNEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N=C=S)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80155441 | |

| Record name | 2,3,4-Trichlorophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80155441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127142-69-2 | |

| Record name | 2,3,4-Trichlorophenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127142692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4-Trichlorophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80155441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 127142-69-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。